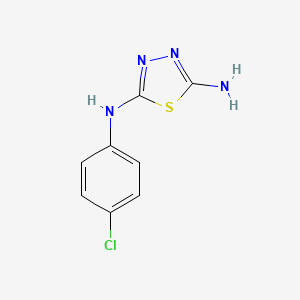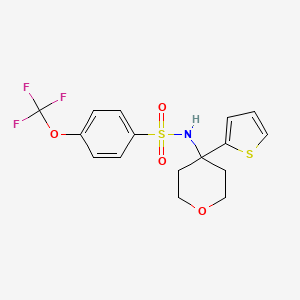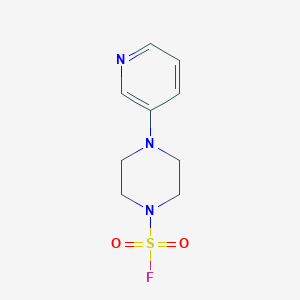![molecular formula C7H12F3NO B2467557 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine CAS No. 2248378-06-3](/img/structure/B2467557.png)
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine, also known as TFOE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TFOE is a derivative of oxolane, which is a cyclic ether. TFOE has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is not fully understood, but it is believed to act as a neurotransmitter in the brain. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to inhibit the reuptake of serotonin, which increases the concentration of serotonin in the brain.
Biochemical and Physiological Effects
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and sleep. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been shown to have anxiolytic and antidepressant effects in animal models. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its high purity and stability, which make it easy to handle and store. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also readily available and relatively inexpensive. The limitations of using 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine in lab experiments include its potential toxicity and the need for careful handling and disposal. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine is also not suitable for use in human studies due to its potential side effects.
Future Directions
There are several future directions for the research on 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine. One direction is to study the structure-activity relationship of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its derivatives to identify new compounds with potential therapeutic applications. Another direction is to study the potential use of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine as a ligand in the synthesis of metal complexes for catalysis and material science. Further research is also needed to understand the mechanism of action of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine and its potential side effects.
Synthesis Methods
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be synthesized using different methods, including the reaction of 2-(Trifluoromethyl)oxirane with ethylamine in the presence of a catalyst. Another method involves the reaction of 2-(Trifluoromethyl)oxirane with ammonia, followed by reductive amination with formaldehyde and sodium borohydride. The purity and yield of 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine can be improved by using different purification methods, such as column chromatography and recrystallization.
Scientific Research Applications
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used in various scientific research applications, such as the synthesis of new compounds for drug discovery and the study of the structure-activity relationship of different compounds. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has also been used as a reagent for the synthesis of chiral compounds, which are important in the pharmaceutical industry. 1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
properties
IUPAC Name |
1-[5-(trifluoromethyl)oxolan-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-4(11)5-2-3-6(12-5)7(8,9)10/h4-6H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHYSRODCJYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(O1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)


![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)
![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)


![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)
